2-Bromo-1,4-diethylbenzene
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Overview
Description
2-Bromo-1,4-diethylbenzene is an organic compound belonging to the family of halogenated benzenes. It is characterized by the presence of a bromine atom and two ethyl groups attached to a benzene ring. The molecular formula of this compound is C10H13Br, and it has a molecular weight of 213.12 g/mol .
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-1,4-diethylbenzene are the aromatic (Ha) protons and the methyl (Hb) protons in the benzene ring . The molecule of 1,4-dimethylbenzene has two sets of equivalent protons: the four aromatic (Ha) protons and the six methyl (Hb) protons .
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution . In the initiating step, the N-bromosuccinimide loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH). Then, the compound with the removed hydrogen reacts with N-bromosuccinimide to form this compound .
Biochemical Pathways
The biochemical pathways affected by this compound involve the resonance-stabilized carbocation . The compound typically reacts via an SN2 pathway for 1° benzylic halides and an SN1 pathway for 2° and 3° benzylic halides .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,4-diethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1,4-diethylbenzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:
Formation of the electrophile: Bromine reacts with the Lewis acid to form the bromine cation (Br+).
Electrophilic attack: The bromine cation attacks the benzene ring, forming a benzenonium intermediate.
Deprotonation: The intermediate loses a proton to regenerate the aromatic ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,4-diethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form 1,4-diethylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of compounds like 2-ethoxy-1,4-diethylbenzene.
Oxidation: Formation of 2-bromo-1,4-diethylbenzoic acid or 2-bromo-1,4-diethylbenzaldehyde.
Reduction: Formation of 1,4-diethylbenzene.
Scientific Research Applications
2-Bromo-1,4-diethylbenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the preparation of polymers and advanced materials.
Pharmaceutical Research: As a building block in the synthesis of potential drug candidates.
Environmental Studies: As a model compound to study the behavior of halogenated benzenes in the environment.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-diethylbenzene: Similar structure but with different positional isomerism.
2-Bromo-1,4-dimethylbenzene: Similar structure with methyl groups instead of ethyl groups.
1,4-Dibromo-2,5-dimethylbenzene: Contains two bromine atoms and two methyl groups.
Uniqueness
2-Bromo-1,4-diethylbenzene is unique due to the presence of both ethyl groups and a bromine atom in specific positions on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
IUPAC Name |
2-bromo-1,4-diethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHFMRVNALTVEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614813 |
Source
|
Record name | 2-Bromo-1,4-diethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52076-43-4 |
Source
|
Record name | 2-Bromo-1,4-diethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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